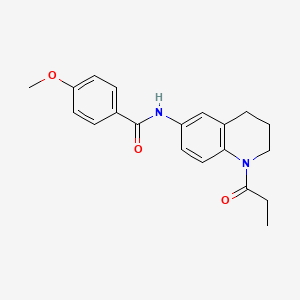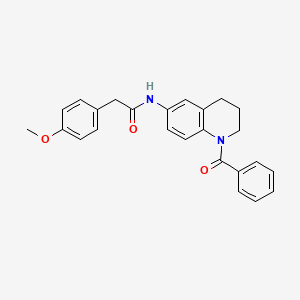
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide (N-(1-benzoyl-THQ-6-yl)-2-(4-methoxy-phenyl)acetamide, or BTHQ) is a synthetic molecule that was initially developed as a potential anti-inflammatory agent. BTHQ is a member of the quinoline family and contains a benzoyl group at its 6-position, as well as a 4-methoxyphenyl group at its 2-position. It has been studied extensively in recent years due its potential to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
科学的研究の応用
BTHQ has been studied extensively in recent years due to its potential to act as an inhibitor of cyclooxygenase-2 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide), an enzyme that is involved in inflammation and pain. In particular, it has been studied for its potential to act as a non-steroidal anti-inflammatory drug (NSAID) and as an analgesic. In addition, BTHQ has been studied for its potential to act as an antioxidant, as well as for its ability to inhibit the growth of certain types of cancer cells.
作用機序
The mechanism by which BTHQ exerts its anti-inflammatory and analgesic effects is not yet fully understood. However, it is believed that BTHQ binds to the active site of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide, thereby inhibiting the enzyme’s activity. This inhibition of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide activity is believed to be responsible for the anti-inflammatory and analgesic effects of BTHQ.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTHQ have been studied in both in vitro and in vivo models. In vitro studies have shown that BTHQ is able to inhibit the activity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide, as well as other enzymes involved in inflammation and pain, such as 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2). In vivo studies have shown that BTHQ is able to reduce inflammation and pain in animal models, as well as to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
BTHQ has several advantages for use in laboratory experiments. For example, it is relatively inexpensive to synthesize and is stable under a variety of conditions. In addition, it has been shown to be effective in both in vitro and in vivo models. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it has a relatively short half-life, which can make it difficult to study its effects over long periods of time.
将来の方向性
Despite its potential as an anti-inflammatory and analgesic agent, there is still much to be learned about BTHQ. Future research should focus on further elucidating its mechanism of action, as well as on developing new methods for its synthesis and formulation. In addition, further studies should be conducted to determine its potential for use in treating a variety of conditions, such as cancer, arthritis, and cardiovascular disease. Finally, further research should be conducted to explore the potential for using BTHQ as an antioxidant, as well as to explore its potential for use in other areas, such as cosmetics and food additives.
合成法
BTHQ can be synthesized using a variety of methods, including a three-step synthesis process. This process involves the reaction of 4-methoxy-benzaldehyde with diethyl acetylenedicarboxylate in the presence of a base, followed by the addition of 1-benzoyl-1,2,3,4-tetrahydroquinoline to the resulting product. The final step involves the reaction of the resulting mixture with acetic anhydride. The overall yield of the reaction is reported to be around 70%.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-30-22-12-9-18(10-13-22)16-24(28)26-21-11-14-23-20(17-21)8-5-15-27(23)25(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,17H,5,8,15-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNYHUUUISNXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

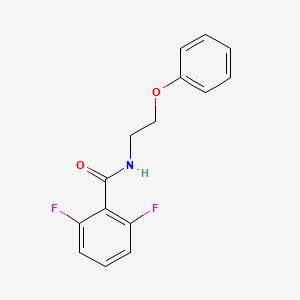
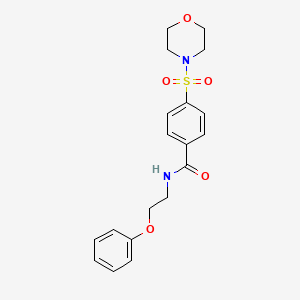
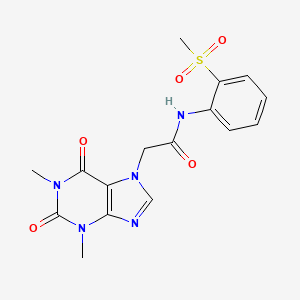
![{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate](/img/structure/B6548914.png)

![4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one](/img/structure/B6548935.png)
![N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B6548940.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B6548951.png)

![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid](/img/structure/B6548962.png)
![2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6548970.png)
![ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B6548972.png)
